Fmoc-Ala-OH (3-13C) is a key building block used in the solid-phase synthesis of peptides, which are chains of amino acids. The "Fmoc" group (Fluorenylmethoxycarbonyl) acts as a protecting group, ensuring that only the desired amino acid reacts during chain formation. The "(3-13C)" notation indicates that the carbon atom at position 3 of the Alanine (Ala) side chain is enriched with the isotope carbon-13 (¹³C). This enrichment allows researchers to study the structure and dynamics of peptides using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy [, ].
¹³C-labeled amino acids, like Fmoc-Ala-OH (3-13C), are valuable tools for studying protein structure and dynamics. By incorporating these labeled amino acids into specific positions within a protein, researchers can use NMR spectroscopy to probe the local environment and interactions of the labeled residue. This information provides valuable insights into protein folding, stability, and function [, ].
¹³C-labeled amino acids can also be used to study metabolic pathways in cells and organisms. By feeding cells or organisms with Fmoc-Ala-OH (3-13C) and then analyzing the metabolites using techniques like mass spectrometry, researchers can track the incorporation and fate of the labeled carbon atom within the metabolic network [, ].